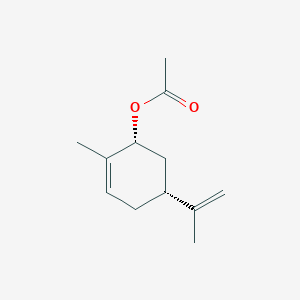
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, cis- is a chemical compound that belongs to the family of terpenes. It is commonly known as cis-Jasmone and is found in the essential oils of various plants. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
Cis-Jasmone exerts its effects through various mechanisms, including the activation of specific receptors and the modulation of various signaling pathways. It has been shown to interact with the TRPA1 receptor, which is involved in pain perception and inflammation. It also modulates the NF-κB pathway, which is involved in the regulation of immune responses.
Biochemische Und Physiologische Effekte
Cis-Jasmone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect against oxidative stress. It also has anti-inflammatory properties, which can reduce inflammation and pain. Additionally, it has been found to have anti-cancer properties, which can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-Jasmone has several advantages for lab experiments, including its availability and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water, which can limit its use in aqueous experiments.
Zukünftige Richtungen
There are several future directions for the study of cis-Jasmone. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand its mechanisms of action and potential applications in various fields. Finally, the development of novel derivatives and analogs of cis-Jasmone may lead to the discovery of new compounds with enhanced properties and applications.
Conclusion:
In conclusion, cis-Jasmone is a unique chemical compound with potential applications in various fields. Its synthesis, mechanisms of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to fully understand its potential applications and develop novel derivatives and analogs.
Synthesemethoden
The synthesis of cis-Jasmone can be achieved through various methods, including the extraction from natural sources and chemical synthesis. The chemical synthesis involves the reaction of citral and acetic anhydride in the presence of a catalyst. The extracted cis-Jasmone can be further purified through various techniques, including distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
Cis-Jasmone has been extensively studied for its potential applications in various fields, including agriculture, medicine, and industry. In agriculture, it has been shown to have insecticidal properties and can be used as a natural pesticide. In the medical field, it has been found to have anti-inflammatory and anti-cancer properties. In the industry, it can be used as a flavoring agent and in the production of fragrances.
Eigenschaften
CAS-Nummer |
1205-42-1 |
|---|---|
Produktname |
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, cis- |
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
[(1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
YTHRBOFHFYZBRJ-VXGBXAGGSA-N |
Isomerische SMILES |
CC1=CC[C@H](C[C@H]1OC(=O)C)C(=C)C |
SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Kanonische SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Andere CAS-Nummern |
7111-29-7 1205-42-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



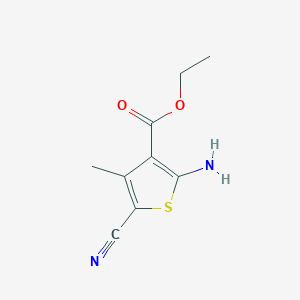
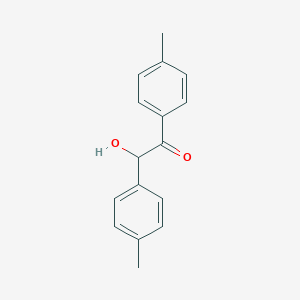
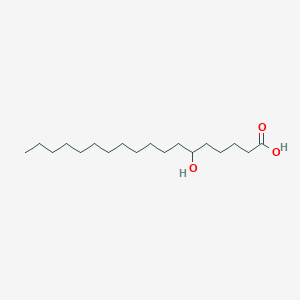
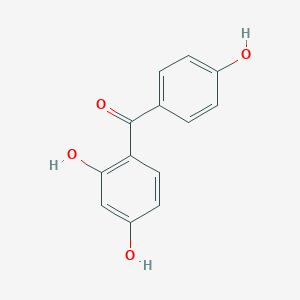
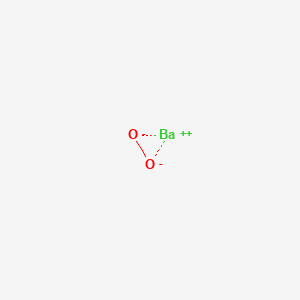
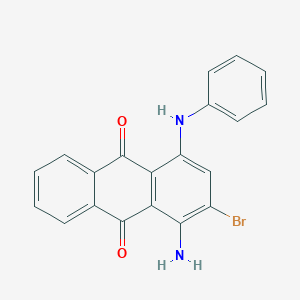
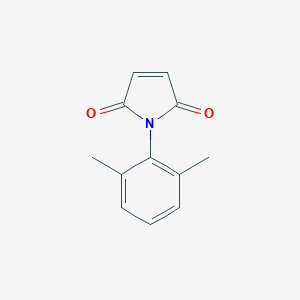
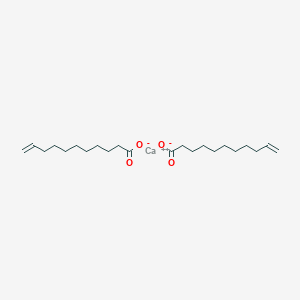
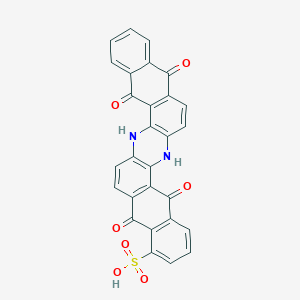
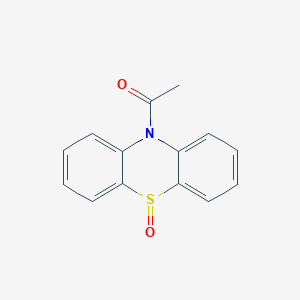
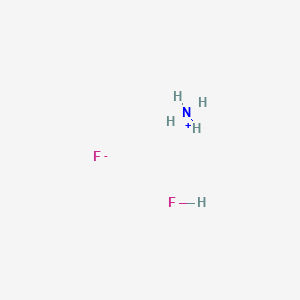

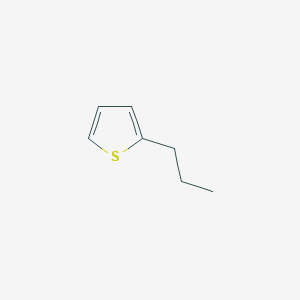
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)